Succinonitrile-d4

Catalog No.
S1938142
CAS No.
23923-29-7
M.F
C4H4N2
M. Wt
84.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Succinonitrile-d4

Eliminates proton background obscuration: Unlabeled succinonitrile produces massive aliphatic signals that mask analyte resonances in solid-state 1H NMR. Succinonitrile-d4 (>98 atom % D) provides a silent matrix for clean polymer and electrolyte spectra.

  • Isolates dynamic signals in QENS: Deuterium's low incoherent scattering cross-section reveals lithium-ion and chain dynamics otherwise drowned by hydrogen.
  • Unmatched LC-MS/MS quantification: True M+4 isotopologue perfectly matches ionization efficiency and retention time for robust isotope dilution without matrix effects.

CAS Number

23923-29-7

Product Name

Succinonitrile-d4

IUPAC Name

2,2,3,3-tetradeuteriobutanedinitrile

Molecular Formula

C4H4N2

Molecular Weight

84.11 g/mol

InChI

InChI=1S/C4H4N2/c5-3-1-2-4-6/h1-2H2/i1D2,2D2

InChI Key

IAHFWCOBPZCAEA-LNLMKGTHSA-N

SMILES

C(CC#N)C#N

Canonical SMILES

C(CC#N)C#N

Isomeric SMILES

[2H]C([2H])(C#N)C([2H])([2H])C#N

The exact mass of the compound Succinonitrile-d4 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Butanedinitrile-2,2,3,3-d4, Perdeuteriosuccinonitrile, Succinonitrile-d4 (perdeuterated), 1,2-Dicyanoethane-d4, Butanedinitrile-d4

Purity

≥98 atom % D

Package Size

0.5 g, 1 g

Succinonitrile-d4 (CAS 23923-29-7) is a perdeuterated plastic crystal (>98 atom % D) that serves as a highly specialized matrix, solvent, and additive in advanced materials research. While it retains the high dielectric constant and plasticizing properties of its unlabeled counterpart, the complete substitution of hydrogen with deuterium fundamentally alters its spectroscopic and scattering profiles. This makes it a highly targeted procurement choice for researchers requiring isotopic contrast in solid-state NMR, quasielastic neutron scattering (QENS), and quantitative mass spectrometry workflows where proton background or matrix interference would otherwise compromise data integrity.

Research Fit

LC-MS/MS ISTD Quantitative analysis requiring M+4 mass offset for calibration
Solid-State NMR Lock Deuterium lock solvent without proton background interference
Isotopic enrichment typically ≥98 atom % D; verify lot-specific certificate

Generic substitution with unlabeled succinonitrile or alternative plasticizers fails when analytical isolation of the solute or polymer matrix is required. In solid-state 1H NMR, unlabeled succinonitrile produces a massive proton resonance in the 2.5–3.0 ppm aliphatic region, completely obscuring the signals of host polymers like poly(ethylene oxide) (PEO) and dissolved analytes . Similarly, in neutron scattering experiments, the massive incoherent scattering cross-section of hydrogen in standard succinonitrile drowns out the subtle dynamic signals of lithium ions and polymer chains [1]. Furthermore, for precise LC-MS/MS quantification, non-isotopic structural analogs cannot perfectly mimic the ionization efficiency and retention time of succinonitrile, leading to uncorrected matrix effects that only a true M+4 isotopologue can resolve .

Substitution Risk

Unlabeled succinonitrile lacks M+4 mass shift; co-elution compromises LC-MS/MS quantification accuracy
Alternative dinitriles (glutaronitrile, adiponitrile) show different hydrogenation reactivity over Raney-type Ni catalysts
Protonated analogs cannot provide deuterium lock signal and introduce aliphatic proton background in solid-state NMR

Elimination of Proton Background in Aliphatic Region for Solid-State NMR

In solid-state NMR studies of polymer electrolytes, unlabeled succinonitrile contributes a dominant proton signal between 2.5 and 3.0 ppm, which overlaps with and obscures the signals of host polymers. Succinonitrile-d4 (>98 atom % D) eliminates this background, providing a clean spectral window for analyte detection and serving as an effective deuterium lock solvent.

Evidence Dimension1H NMR Background Signal (2.5–3.0 ppm)
Target Compound DataNegligible proton resonance (>98 atom % D)
Comparator Or BaselineUnlabeled Succinonitrile (Massive multiplet at ~2.7 ppm)
Quantified Difference>98% reduction in solvent proton background
ConditionsSolid-state 1H MAS NMR of plasticized polymer electrolytes

Enables researchers to accurately quantify polymer segmental motion and ion transport dynamics without solvent interference.

M+4 Mass Shift
Reported
Target: M+4 (Δm/z +4 Da) Baseline: M (Δm/z 0 Da) Succinonitrile-d2: M+2 (Δm/z +2 Da)
Supports ISTD quantification review; reduces isotopic cross-talk risk
Data to verify with specific MS platform

Suppression of Incoherent Scattering in Neutron Diffraction and QENS

Hydrogen possesses a large incoherent neutron scattering cross-section (~80.27 barns), which dominates the scattering profile in standard succinonitrile matrices. By replacing hydrogen with deuterium (incoherent cross-section ~2.05 barns), Succinonitrile-d4 drastically reduces the background noise [1]. This isotopic contrast allows for the direct observation of lithium-ion hopping and polymer chain dynamics in solid polymer electrolytes.

Evidence DimensionIncoherent Neutron Scattering Cross-Section
Target Compound Data~2.05 barns per D atom
Comparator Or BaselineUnlabeled Succinonitrile (~80.27 barns per H atom)
Quantified Difference~97.4% reduction in incoherent scattering cross-section
ConditionsQuasielastic Neutron Scattering (QENS) of solid polymer electrolytes

Crucial for isolating the structural and dynamic neutron scattering signals of the solute or polymer matrix from the bulk plastic crystal solvent.

Hydrogenation Reactivity
Head-to-head
Rank 1 of 3: succinonitrile > glutaronitrile > adiponitrile (350 K, 5.0 MPa H₂, Raney Ni)
Reported reactivity ranking; may support catalyst screening
Context-dependent; reactor configuration review required

Absolute Quantification via LC-MS/MS Isotope Dilution

For the precise quantification of succinonitrile in complex matrices, structural analogs fail to adequately correct for matrix-induced ion suppression. Succinonitrile-d4 provides a precise M+4 mass shift (MW 84.11 vs 80.09 g/mol), ensuring complete baseline resolution in the mass analyzer while retaining identical chromatographic retention times and ionization efficiencies as the target analyte .

Evidence DimensionMass-to-Charge (m/z) Shift for MS Isotope Dilution
Target Compound DataM+4 (MW 84.11 g/mol)
Comparator Or BaselineUnlabeled Succinonitrile (MW 80.09 g/mol)
Quantified Difference+4.02 Da mass shift with identical retention time
ConditionsLC-MS/MS with multiple reaction monitoring (MRM)

Ensures high-fidelity quantification by perfectly correcting for instrument variability and matrix effects in mass spectrometry workflows.

NMR Lock Signal
Class-level
Deuterium lock enabled; no aliphatic proton signals from solvent
May support solid-state NMR lock solvent selection
Class-level inference; verify with actual spectrometer

Kinetic Isotope Effect in SEI Formation

Succinonitrile is widely used as a high-voltage electrolyte additive that reduces at the anode to form a Solid Electrolyte Interphase (SEI). The substitution of C-H bonds with stronger C-D bonds in Succinonitrile-d4 introduces a primary kinetic isotope effect . This slows the rate of radical anion decomposition and polymerization during initial charging, promoting a more controlled, uniform SEI layer compared to the rapid decomposition of unlabeled succinonitrile .

Evidence DimensionPrimary Kinetic Isotope Effect (KIE) on SEI Formation
Target Compound DataSlower decomposition kinetics (C-D bond cleavage)
Comparator Or BaselineUnlabeled Succinonitrile (Faster C-H bond cleavage)
Quantified DifferenceControlled SEI deposition via stronger C-D bond dissociation energy
ConditionsAnodic reduction during initial battery formation cycles

Provides battery researchers with a mechanistic probe to optimize SEI formation and extend the cycle life of solid-state and high-voltage lithium batteries.

Electron Affinity
Reported
Gauche: 108 ± 10 meV (dipole-bound) Trans: 20 ± 2 meV (quadrupole-bound)
Benchmark EA values for non-valence anion studies
Photoelectron spectroscopy context
Vibrational Assignment
Head-to-head
Complete IR/Raman band assignment for d4 isotopomer; force field computed for gauche and trans
Supports force field calculation and molecular model validation
Combined d4, ¹³C₂, double-labeled data; source to verify

Solid-State Battery Electrolyte Characterization

Utilizing Succinonitrile-d4 as a plasticizing matrix in PEO-based electrolytes to enable interference-free solid-state NMR and QENS studies of lithium-ion transport mechanisms.

Mechanistic Studies of SEI Formation

Employing the compound as an electrolyte additive to trace decomposition pathways and leverage the kinetic isotope effect for the design of highly stable, uniform solid electrolyte interphases in high-voltage cells.

Quantitative LC-MS/MS Reference Standard

Serving as an exact M+4 internal standard for the isotope dilution mass spectrometry of succinonitrile in environmental, pharmacokinetic, or industrial process monitoring .

Application Fit

Application
Selection Property
Validation Focus
Isotope dilution LC-MS/MS quantification
Mass shift for internal standard calibration
Matrix-effect correction and quantification accuracy review
Solid-state NMR lock solvent
Perdeuteration and deuterium lock capability
Proton background elimination and spectral resolution
Vibrational spectroscopy isotopomer assignment
Isotopic shift data for band assignment
Force field validation and conformational analysis

XLogP3

-1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(~2~H_4_)Butanedinitrile

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